1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Glutaminyl Cyclase Inhibition Structure-Activity Relationship Alzheimer's Disease Research

This imidazol-1-yl-alkyl thiourea is a well-characterized competitive inhibitor of human glutaminyl cyclase (hQC) with a Ki of 890 nM. Its moderate potency makes it an essential reference compound for SAR studies, assay calibration, and fragment-based drug design. Unlike weaker screening hits or fully optimized leads, this compound provides a reproducible inhibition window ideal for dose-response studies in Alzheimer's cellular models. Procure this benchmark inhibitor to ensure experimental reproducibility and valid cross-laboratory comparisons.

Molecular Formula C15H20N4OS
Molecular Weight 304.4 g/mol
Cat. No. B4177684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
Molecular FormulaC15H20N4OS
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
InChIInChI=1S/C15H20N4OS/c1-2-20-14-6-4-13(5-7-14)18-15(21)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,17,18,21)
InChIKeyNWNREZFTOBJNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea: A Defined Potency hQC Inhibitor for Targeted SAR Libraries


1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic thiourea derivative that functions as a competitive inhibitor of human glutaminyl cyclase (hQC, EC 2.3.2.5) [1]. It belongs to the imidazol-1-yl-alkyl thiourea class, characterized by a 4-ethoxyphenyl substitution on the thiourea nitrogen. The compound exhibits a Ki of 890 nM for hQC, placing it in a moderate potency tier distinct from both the micromolar screening hits and the low-nanomolar optimized leads within this series [1][2]. This well-defined potency makes it a valuable reference compound for structure-activity relationship (SAR) studies targeting the aryl substitution pocket of glutaminyl cyclase.

Why 1-(4-Ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea Cannot Be Replaced by Generic Thiourea Analogs


Substitution within the imidazole-propyl-thiourea series is highly sensitive to the aryl substitution pattern, with potency varying by over two orders of magnitude across the library [2]. The 4-ethoxy moiety on the target compound confers a Ki of 890 nM, which is approximately 15-fold weaker than the 3,4-dimethoxy analog (PBD-150, Ki = 60 nM) and nearly 28-fold weaker than the 5-methylimidazole-configured analog (Ki = 32 nM) [1][3][4]. This sensitivity means that a generic replacement—even one with a similar core scaffold—will not reproduce the same biological readout, compromising experimental reproducibility in enzyme inhibition assays, cellular QC activity models, or in vivo efficacy studies [2][5].

Quantitative Differentiation Evidence: 1-(4-Ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea vs. Structural Analogs


Moderate hQC Inhibitory Potency Defines a Distinct SAR Niche Between Screening Hits and Optimized Leads

The target compound demonstrates a Ki of 890 nM against human glutaminyl cyclase [1]. In the same fluorometric assay using Gln-AMC as substrate, the 3,4-dimethoxyphenyl analog PBD-150 (compound 53) achieves a Ki of 60 nM [2], while the 5-methylimidazole analog achieves a Ki of 32 nM [3]. This places the target compound's potency squarely between the initial screening hits (imidazole, Ki ~ 700 µM; compound 2, Ki ~ 2.8 µM) and the highly optimized leads, representing a roughly 15-fold reduction in potency relative to the library's most potent thiourea [4].

Glutaminyl Cyclase Inhibition Structure-Activity Relationship Alzheimer's Disease Research

Para-Ethoxy Substitution Provides Distinct Steric and Electronic Profiles vs. Methoxy Analogs

In the Buchholz et al. SAR study, the introduction of an ether moiety at the para-position of the phenyl ring (compounds 42–44) elevated potency from the micromolar to the submicromolar range [1]. The target compound, with a 4-ethoxy group, achieves a Ki of 890 nM [2]. The analogous 4-methoxy derivative (compound 44) was reported to be approximately 3-fold more potent than the target compound, based on cross-study comparison of the SAR table [1]. This suggests that the bulkier ethoxy group introduces a steric penalty within the hydrophobic binding pocket of QC, whereas the smaller methoxy group provides a more optimal fit. The ethoxy substituent also alters the electron density on the phenyl ring through its +I effect, subtly modulating the thiourea NH acidity and hydrogen-bonding capacity with active-site residues [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology Tool Compounds

Imidazole Ring Integrity Confers Zinc-Coordination Competence Confirmed by Crystallographic Data for Structural Analogs

The imidazole ring of the target compound is essential for coordinating the catalytic zinc ion in the QC active site, a mechanism inferred from the SAR study and confirmed by crystal structures of the closely related PBD-150 analog bound to hQC (PDB: 4YWY) [1][2]. The unsubstituted imidazole of the target compound contrasts with the 5-methylimidazole analog (Ki = 32 nM), where the methyl group enhances potency by approximately 28-fold [3]. This indicates that the target compound's imidazole ring engages the zinc ion with baseline affinity, while the 5-methyl substitution provides additional hydrophobic contacts that substantially enhance binding. Compounds lacking the imidazole ring entirely lose inhibitory activity, confirming its indispensability [1].

Structural Biology Zinc Metalloenzyme Inhibition Crystallography

Optimal Research Applications for 1-(4-Ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea Based on Quantitative Evidence


SAR Probe for Aryl Pocket Steric Tolerance in hQC Inhibitor Optimization Programs

The target compound's 890 nM Ki serves as a quantitative benchmark for the steric tolerance of the hQC aryl-binding pocket [1]. Medicinal chemistry teams can use this compound as a reference to evaluate whether newly designed inhibitors with bulkier para-substituents exceed or fall below this potency threshold. The ~3-fold potency reduction relative to the 4-methoxy analog provides a measured parameter for computational docking validation [2].

Moderate-Affinity Control Compound for Cellular Target Engagement Assays

In cellular models of Alzheimer's disease where QC catalyzes the formation of pyroglutamate-modified amyloid-β peptides, the target compound's moderate potency (Ki = 890 nM) allows for partial rather than complete QC inhibition [1][3]. This is valuable for dose-response studies aiming to correlate the degree of QC inhibition with downstream effects on pGlu-Aβ formation, gliosis, and cognitive endpoints, without the confounding full suppression achieved by PBD-150 (Ki = 60 nM) [3].

Baseline Scaffold for Fragment-Based Drug Discovery Targeting Zinc Metalloenzymes

With an unsubstituted imidazole ring retaining zinc-coordination competence, the target compound constitutes a minimal pharmacophore for hQC inhibition [2]. It serves as an ideal starting fragment for structure-based drug design, allowing researchers to systematically add substituents and measure the resulting potency gains—from the baseline 890 nM down to the 32–60 nM range achieved by optimized analogs [1][4].

Reference Standard for QC Enzyme Activity Assay Validation and Inter-Laboratory Reproducibility

The well-characterized Ki of 890 nM under standardized fluorometric assay conditions makes this compound suitable as a reference inhibitor for calibrating hQC activity assays across laboratories [1]. Its intermediate potency avoids the signal-to-noise issues of very weak inhibitors (e.g., imidazole, Ki ~ 700 µM) while providing a distinct, reproducible inhibition window that can be used to verify assay sensitivity and inter-day consistency [2][5].

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.